2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one
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Overview
Description
2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one is a spirocyclic compound that features a unique structure where a cyclopropane ring is fused to a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various bioactive natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one typically involves the construction of the spirocyclic framework through intramolecular cyclization reactions. One common method includes the use of cyclopropanation reactions where a suitable quinoline derivative is treated with a cyclopropane precursor under basic conditions. For instance, the reaction of a quinoline derivative with a diazo compound in the presence of a rhodium catalyst can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of 2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, each with potential biological activities .
Scientific Research Applications
2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research focuses on its use as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of novel materials with unique physicochemical properties.
Mechanism of Action
The mechanism of action of 2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure enhances its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or act as an antagonist for specific receptors in microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride
- 1’,4’-dihydro-2’H-spiro[azetidin-2,3’-quinolin]-2’-one
- Spiro[cyclopropane-1,4’(1’H)-[2,6]naphthyridin]-1’-one
Uniqueness
2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers enhanced stability and selectivity in binding to biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
1368690-99-6 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
spiro[1,2-dihydroquinoline-3,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H11NO/c13-10-8-3-1-2-4-9(8)12-7-11(10)5-6-11/h1-4,12H,5-7H2 |
InChI Key |
IMWVCINSMVWIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=CC=CC=C3C2=O |
Purity |
95 |
Origin of Product |
United States |
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